molecular formula C11H12N2O2 B15496090 propan-2-yl N-(3-cyanophenyl)carbamate CAS No. 2610-59-5

propan-2-yl N-(3-cyanophenyl)carbamate

Cat. No.: B15496090
CAS No.: 2610-59-5
M. Wt: 204.22 g/mol
InChI Key: AVZJPKADDQKROZ-UHFFFAOYSA-N
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Description

propan-2-yl N-(3-cyanophenyl)carbamate is a synthetic carbamate ester offered for investigative purposes in chemical and pharmacological research. Carbamates are a significant class of compounds known to act as inhibitors of serine hydrolase enzymes . A common mechanism involves the carbamate group covalently, yet often reversibly, binding to a serine residue in the enzyme's active site, thereby modulating its activity . This mechanism is shared by a range of molecules, from medicinal agents to insecticides . The 3-cyanophenyl substituent in its structure is a common pharmacophore that can influence the molecule's binding affinity and selectivity towards specific biological targets. Researchers may investigate this compound as a potential building block or precursor in developing enzyme inhibitors or as a model compound to study the metabolism and toxicology of carbamate structures . All properties and potential applications described are based on the characteristics of its chemical class and should be confirmed through direct experimental validation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2610-59-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

propan-2-yl N-(3-cyanophenyl)carbamate

InChI

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14)

InChI Key

AVZJPKADDQKROZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propan-2-yl N-(3-chlorophenyl)carbamate (Chlorpropham)

  • Structure: Substitution of the 3-cyano group with 3-chloro.
  • Properties: Molecular formula: C₁₀H₁₂ClNO₂ (vs. C₁₁H₁₂N₂O₂ for the 3-cyano analog). Density: 1.180 g/mL; Melting point: 41°C . LogP (octanol/water): 3.51, indicating moderate lipophilicity .
  • Applications: Widely used as a herbicide and plant growth regulator, inhibiting cell division in weeds . The 3-cyano analog’s bioactivity remains unstudied but may differ due to the cyano group’s stronger electron-withdrawing effects.

Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate (MK-905)

  • Structure : Incorporates a benzimidazole-thiazole heterocycle instead of a simple phenyl ring.
  • Applications: Veterinary antiparasitic agent (e.g., Bovicam®), targeting helminths in livestock . The heterocyclic system enhances binding to parasite-specific enzymes, a feature absent in the simpler 3-cyanophenyl carbamate.

Ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate

  • Structure: Shares a cyano group but includes an extended conjugated system and hydroxyamino substituents.

Table 1: Comparative Analysis of Key Carbamate Derivatives

Compound Molecular Formula Key Substituent Applications/Notes
Propan-2-yl N-(3-cyanophenyl)carbamate C₁₁H₁₂N₂O₂ (inferred) 3-Cyanophenyl Unknown; potential agrochemical use
Propan-2-yl N-(3-chlorophenyl)carbamate C₁₀H₁₂ClNO₂ 3-Chlorophenyl Herbicide (chlorpropham)
MK-905 (Bovicam®) C₁₅H₁₆N₄O₂S Benzimidazole-thiazole Veterinary antiparasitic
Ethyl N-[(2E)-2-cyano...acetyl]carbamate C₁₆H₁₈N₄O₄ Cyano-enamine Undocumented; structural complexity

Research Findings and Mechanistic Insights

  • Electronic Effects: The 3-cyano group’s electron-withdrawing nature may reduce the phenyl ring’s electron density compared to 3-chloro analogs, altering reactivity in nucleophilic or electrophilic reactions .
  • Bioactivity Gaps: No toxicological data exist for this compound, unlike chlorpropham, which has well-documented herbicidal mechanisms (e.g., microtubule disruption) .
  • Synthetic Challenges: Carbamates with cyano groups may require specialized conditions to prevent hydrolysis or side reactions, as seen in analogs like ethyl N-cyanoacetylcarbamate .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-cyanophenol is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF). A base—commonly triethylamine (TEA) or potassium carbonate (K₂CO₃)—is added to deprotonate the phenol, enhancing its nucleophilicity. Isopropyl chloroformate is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature or gently refluxed (40–60°C) until completion, typically requiring 4–6 hours.

For example, a protocol adapted from similar carbamate syntheses specifies using K₂CO₃ in acetone under reflux, achieving yields of 70–85% after purification by column chromatography. The choice of base significantly impacts reaction efficiency: TEA offers rapid deprotonation but requires strict anhydrous conditions, whereas K₂CO₃ tolerates minor moisture but may prolong reaction times.

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, but they may complicate purification. Non-polar solvents such as toluene or dichloromethane are preferable for large-scale synthesis due to easier solvent removal. Elevated temperatures (50–60°C) improve reaction rates but risk thermal decomposition of the cyanophenyl group, necessitating careful temperature control.

Isocyanate-Alcohol Condensation

An alternative route involves the condensation of 3-cyanophenyl isocyanate with isopropyl alcohol. This two-step method first requires the synthesis of the isocyanate intermediate, often via the Curtius rearrangement of an acyl azide derived from 3-cyanobenzoic acid.

Synthesis of 3-Cyanophenyl Isocyanate

3-Cyanobenzoic acid is converted to its acyl azide using trichlorotriazine (TCT) and sodium azide in acetonitrile. The acyl azide undergoes thermal decomposition at 80–100°C to yield 3-cyanophenyl isocyanate, a highly reactive intermediate. This step demands rigorous exclusion of moisture to prevent hydrolysis to the corresponding amine.

Carbamate Formation

The isocyanate is then reacted with isopropyl alcohol in a dry ether solvent, such as diethyl ether or THF, at 0–25°C. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, forming the carbamate bond. Yields for this step range from 60–75%, with purity dependent on efficient intermediate isolation.

While this method avoids the use of chloroformates, its multi-step nature and handling of hazardous azides limit its practicality for industrial-scale production.

Microwave-Assisted Synthesis

Recent advancements in microwave technology have enabled rapid synthesis of carbamates, including this compound. This approach reduces reaction times from hours to minutes while improving yields.

Protocol and Advantages

A mixture of 3-cyanophenol, isopropyl chloroformate, and TEA in DMF is irradiated at 100–120°C for 10–15 minutes under microwave conditions. The enhanced kinetic energy promotes faster nucleophilic attack and reduces side reactions such as ester hydrolysis. Reported yields exceed 90%, with purification requiring only simple filtration or recrystallization.

Microwave synthesis is particularly advantageous for high-throughput screening, though scalability remains challenging due to equipment limitations.

Solid-Phase Synthesis and Alternative Methods

Solid-Phase Approaches

Immobilized 3-cyanophenol on resin beads has been explored for combinatorial synthesis. The phenol is first attached to a Wang resin via an acid-labile linker. Isopropyl chloroformate is then introduced in the presence of TEA, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method facilitates parallel synthesis of carbamate libraries but suffers from lower yields (50–65%) compared to solution-phase methods.

Enzymatic Catalysis

Preliminary studies suggest that lipases such as Candida antarctica lipase B (CAL-B) can catalyze the transesterification of vinyl carbamates with 3-cyanophenol. While environmentally benign, this method currently offers negligible yields (<20%) and requires further optimization.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major preparation routes:

Method Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Carbamation 3-Cyanophenol, isopropyl chloroformate, TEA 70–85 Simple, scalable Chloroformate handling hazards
Isocyanate Condensation 3-Cyanobenzoic acid, TCT, NaN₃, isopropanol 60–75 Avoids chloroformates Multi-step, azide toxicity
Microwave-Assisted Microwave irradiation, DMF, TEA >90 Rapid, high yield Limited scalability
Solid-Phase Wang resin, TFA 50–65 Combinatorial potential Low yield, resin cost

Purification and Characterization

Crude this compound is typically purified via silica gel chromatography using hexane-ethyl acetate gradients. Recrystallization from hexane-dichloromethane (1:1) yields colorless crystals suitable for X-ray diffraction analysis.

Characterization relies on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR : A singlet at δ 1.3–1.4 ppm for the isopropyl methyl groups and aromatic protons at δ 7.4–7.8 ppm.
  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 2230 cm⁻¹ (C≡N).

Applications and Derivative Synthesis

While the primary focus of this report is synthesis, this compound serves as a precursor for MAGL (monoacylglycerol lipase) inhibitors and polymer stabilizers. Derivatives with modified alkyl chains or substituted phenyl groups exhibit enhanced bioactivity, underscoring the importance of robust synthetic methods.

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